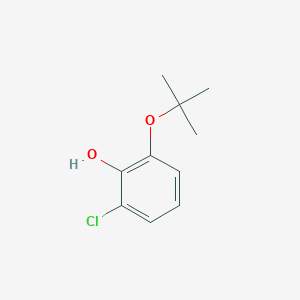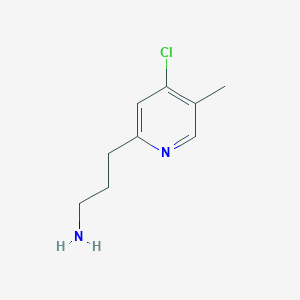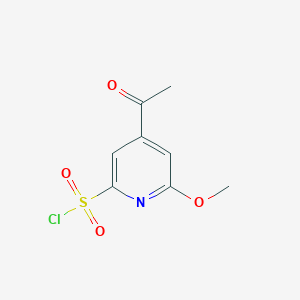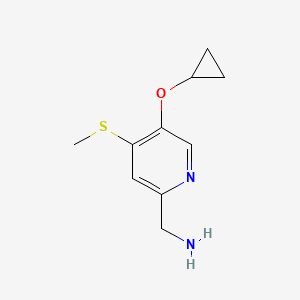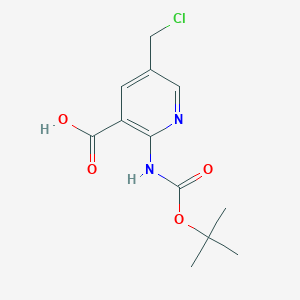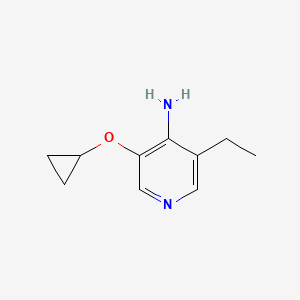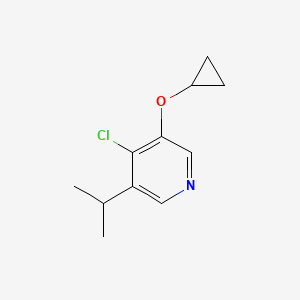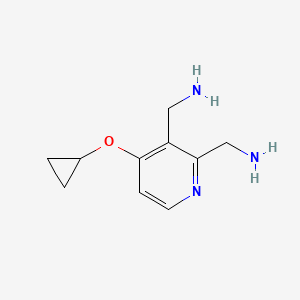
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group, an ethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of the cyclopropoxy group can be achieved through nucleophilic substitution reactions. The ethyl and N-methyl groups can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-ethylpyridine: Lacks the N-methyl group, which may affect its reactivity and biological activity.
2-Ethyl-N-methylpyridin-3-amine: Lacks the cyclopropoxy group, which may influence its chemical properties and applications.
4-Cyclopropoxy-N-methylpyridin-3-amine: Lacks the ethyl group, which may alter its overall molecular interactions.
Uniqueness
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-N-methylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-3-9-11(12-2)10(6-7-13-9)14-8-4-5-8/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
AJAJKHBDTORNSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



